2-氯-5-甲氧基-3-硝基吡啶

描述

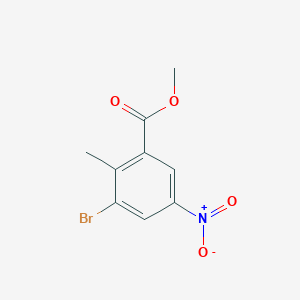

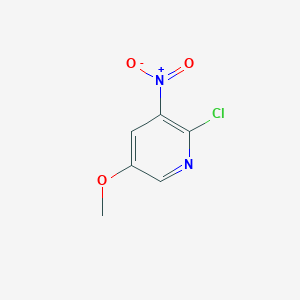

2-Chloro-5-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-methoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡咯并吡啶酮的合成

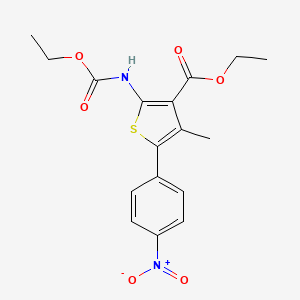

该化合物用于合成吡咯并吡啶酮,后者是潜在的蛋白质酪氨酸激酶抑制剂 .

铃木和根岸偶联

它在铃木和根岸偶联反应中充当反应物,这些反应是用于形成碳碳键的交叉偶联反应类型 .

精细化学中间体

2-氯-5-甲氧基-3-硝基吡啶在各种有机合成过程中用作精细化学中间体 .

生物学研究材料

它被用作生化试剂,可以作为生命科学相关研究的生物材料或有机化合物 .

除草剂和杀虫剂的合成

作用机制

Target of Action

Nitropyridines, a class of compounds to which 2-chloro-5-methoxy-3-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . The nitro group in the 2-Chloro-5-methoxy-3-nitropyridine might be involved in these reactions.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the reactivity of nitropyridines, it is plausible that 2-Chloro-5-methoxy-3-nitropyridine could induce various cellular responses depending on its specific targets .

生化分析

Biochemical Properties

2-Chloro-5-methoxy-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic functions.

Cellular Effects

2-Chloro-5-methoxy-3-nitropyridine has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 2-Chloro-5-methoxy-3-nitropyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, 2-Chloro-5-methoxy-3-nitropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-methoxy-3-nitropyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Chloro-5-methoxy-3-nitropyridine can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methoxy-3-nitropyridine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Chloro-5-methoxy-3-nitropyridine can cause damage to specific organs or systems, highlighting the importance of dosage optimization in research applications.

Metabolic Pathways

2-Chloro-5-methoxy-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing the overall metabolic balance within cells. These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health.

Transport and Distribution

The transport and distribution of 2-Chloro-5-methoxy-3-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Chloro-5-methoxy-3-nitropyridine can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects.

Subcellular Localization

2-Chloro-5-methoxy-3-nitropyridine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of 2-Chloro-5-methoxy-3-nitropyridine is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

2-chloro-5-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHIVEPPZZIGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603254 | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-55-4 | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。